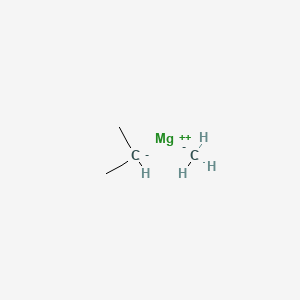
magnesium;carbanide;propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium carbanide propane is a compound that combines magnesium, carbon, and hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Magnesium carbanide propane can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with propane in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, magnesium carbanide propane is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Magnesium carbanide propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and carbon dioxide.
Reduction: It can be reduced using hydrogen gas to produce magnesium hydride and propane.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air is used as the oxidizing agent, typically at elevated temperatures.
Reduction: Hydrogen gas is used as the reducing agent, often in the presence of a metal catalyst.
Substitution: Halogens such as chlorine or bromine are used, usually in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium hydride and propane.
Substitution: Halogenated derivatives of magnesium carbanide propane.
科学的研究の応用
Magnesium carbanide propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: Magnesium carbanide propane is used in the production of advanced materials, including lightweight alloys and composites.
作用機序
The mechanism by which magnesium carbanide propane exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions to occur, thereby increasing reaction rates.
Interaction with Biological Molecules: In biological systems, magnesium carbanide propane can interact with proteins and nucleic acids, potentially affecting their structure and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in energy metabolism and signal transduction.
類似化合物との比較
Magnesium carbanide propane can be compared with other similar compounds, such as:
Magnesium carbonate: Unlike magnesium carbanide propane, magnesium carbonate is primarily used as an antacid and a drying agent.
Magnesium hydride: This compound is used mainly for hydrogen storage applications.
Magnesium oxide: Known for its use as a refractory material and in the production of ceramics.
Uniqueness
Magnesium carbanide propane stands out due to its unique combination of properties, including its reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its role as a catalyst make it a valuable compound for scientific research and industrial applications.
Conclusion
Magnesium carbanide propane is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it an important subject of study for researchers and industry professionals alike.
特性
CAS番号 |
91754-75-5 |
|---|---|
分子式 |
C4H10Mg |
分子量 |
82.43 g/mol |
IUPAC名 |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2 |
InChIキー |
DJWCCEDGSOWGIE-UHFFFAOYSA-N |
正規SMILES |
[CH3-].C[CH-]C.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


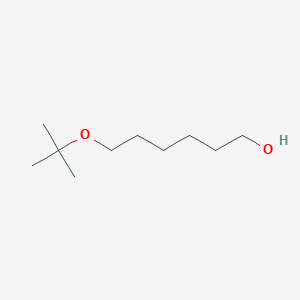
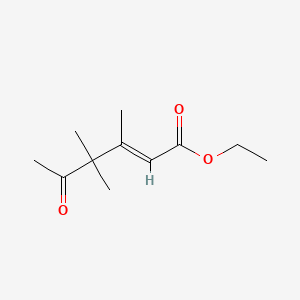
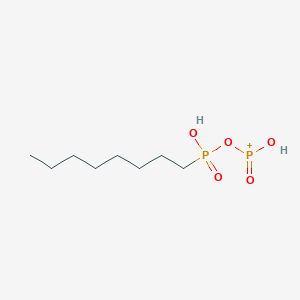
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
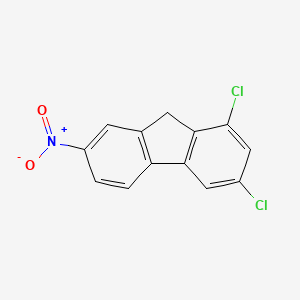
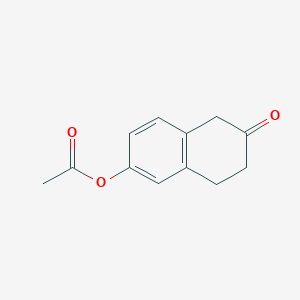
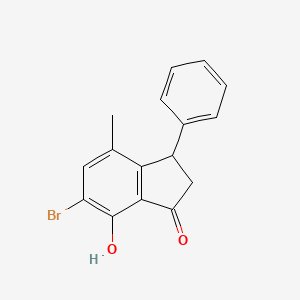
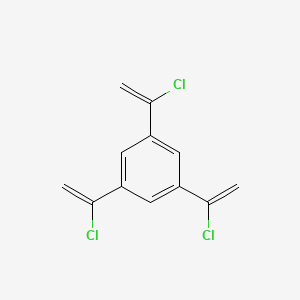
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
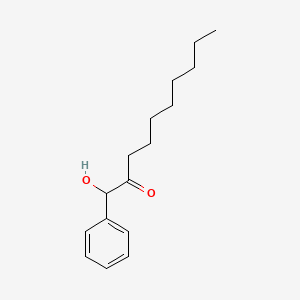
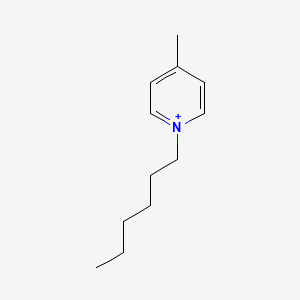
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
